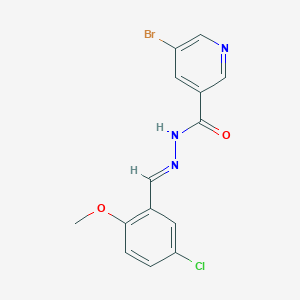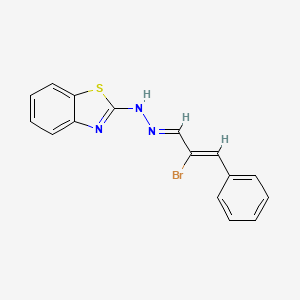![molecular formula C17H20N2O B5609267 3-[(diallylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5609267.png)
3-[(diallylamino)methyl]-2-methyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolinols, including compounds similar to 3-[(diallylamino)methyl]-2-methyl-4-quinolinol, often involves heterocyclization reactions starting from acetylquinolinone precursors. Abdel-Megid, Abass, and Hassan (2007) described a method for synthesizing several 3-heterocyclyl-quinolinones, showcasing the reactivity of these compounds towards various nucleophilic and electrophilic reagents, indicating a possible pathway for synthesizing the compound (Abdel-Megid, Abass, & Hassan, 2007).
Molecular Structure Analysis
Molecular structure analysis of similar quinolinol compounds has been conducted using spectroscopic and computational studies. For instance, Pourmousavi et al. (2016) performed a detailed analysis of 2-methyl-4-quinolinol's molecular geometry and vibrational wavenumbers, indicating that the dimeric conformation is more stable than the monomeric ones. Such studies provide insights into the molecular structure and stability of quinolinol derivatives (Pourmousavi et al., 2016).
Chemical Reactions and Properties
Quinolinol derivatives undergo various chemical reactions, demonstrating their reactivity towards different reagents. The formation of heterocyclo[c]quinolinones from the reaction of quinolinone derivatives with various reagents suggests a versatile chemical behavior that could be expected from this compound as well (Abdel-Megid, Abass, & Hassan, 2007).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as melting points and solubility, can be significantly affected by substitutions on the quinolinol nucleus. Sapochak et al. (2001) reported that methylation of the 8-quinolinol ligand affects photoluminescence and electroluminescence properties, suggesting that similar modifications in this compound could influence its physical properties (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of quinolinol derivatives can be analyzed through their interactions with various chemical reagents. The study by Abdel-Megid, Abass, and Hassan (2007) illustrates the potential for diverse chemical reactions, offering a glimpse into the chemical versatility that this compound might exhibit (Abdel-Megid, Abass, & Hassan, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-4-10-19(11-5-2)12-15-13(3)18-16-9-7-6-8-14(16)17(15)20/h4-9H,1-2,10-12H2,3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMKEMIYJSQJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CN(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5609191.png)
![3-(3-hydroxyisoxazol-5-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5609211.png)
![2-[(3-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5609219.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(3-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609225.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5609233.png)

![(1S*,5R*)-N-(4-methoxybenzyl)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5609247.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5609256.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-pyrazin-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609263.png)

![2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5609273.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(4-methylquinolin-2-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5609282.png)